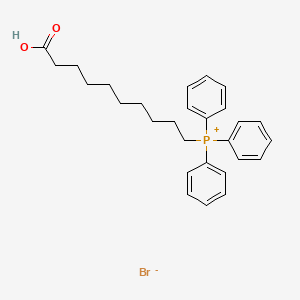
(9-Carboxynonyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(9-Carboxynonyl)(triphenyl)phosphanium bromide” is a compound with the molecular formula C28H34O2P . It has a molecular weight of 433.542 and is used to increase the level of hydrogen sulphide within the mitochondria because of the presence of the mitochondria targeting motif .
Molecular Structure Analysis
The molecular structure of “(9-Carboxynonyl)(triphenyl)phosphanium bromide” can be represented by the SMILES notation:OC(=O)CCCCCCCCCP+(c2ccccc2)c3ccccc3 . This indicates that the compound contains a carboxynonyl group attached to a triphenylphosphonium group. Chemical Reactions Analysis
While specific chemical reactions involving “(9-Carboxynonyl)(triphenyl)phosphanium bromide” are not detailed in the available resources, it’s known that similar compounds are used as reactants for the preparation of various structures via ring-closing metathesis and double bond migration ring-closing metathesis reactions .Physical And Chemical Properties Analysis
“(9-Carboxynonyl)(triphenyl)phosphanium bromide” is a neat product . The compound should be stored at a temperature of +4°C . Unfortunately, more specific physical and chemical properties are not available in the current resources.Safety And Hazards
Propiedades
Número CAS |
93943-65-8 |
|---|---|
Nombre del producto |
(9-Carboxynonyl)(triphenyl)phosphanium bromide |
Fórmula molecular |
C28H34BrO2P |
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
9-carboxynonyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C28H33O2P.BrH/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22H,1-5,15-16,23-24H2;1H |
Clave InChI |
MBBYHWZVGHKEBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

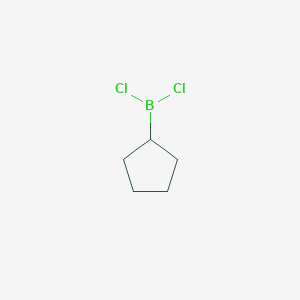
![2-[(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B8712729.png)
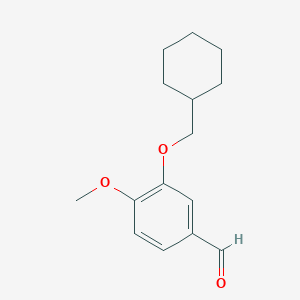
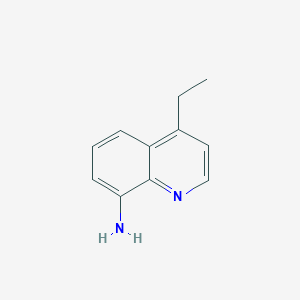
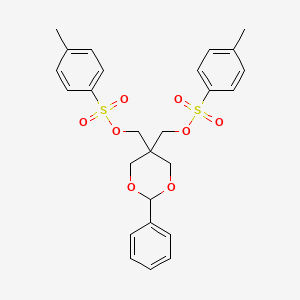
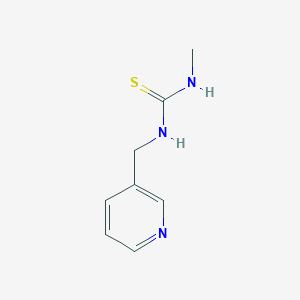
![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
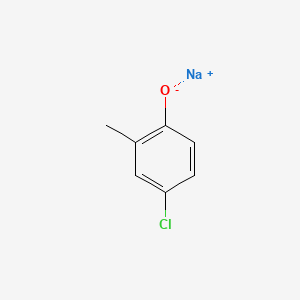
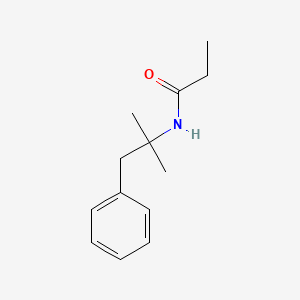
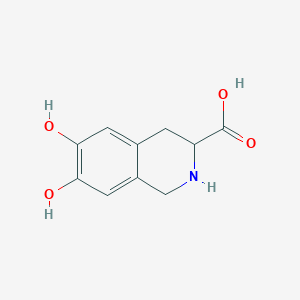

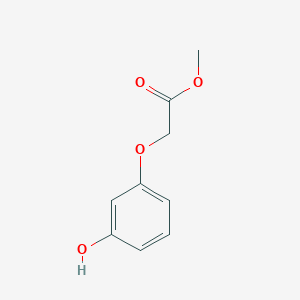
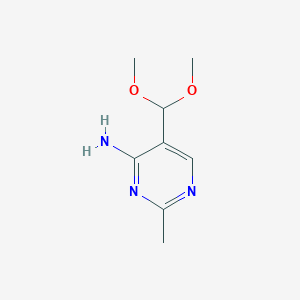
![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)